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Compound of Interest

Compound Name: Ajulemic acid

Cat. No.: B1666734

An In-depth Technical Guide to Ajulemic Acid: A Synthetic Cannabinoid for Inflammation and
Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajulemic acid (AJA), also known as CT-3, IP-751, and lenabasum, is a synthetic, orally active
cannabinoid analog with significant therapeutic potential for treating inflammation, fibrosis, and
chronic pain.[1][2][3][4][5][6][7] Structurally derived from A8-tetrahydrocannabinol-11-oic acid (a
non-psychoactive metabolite of THC), ajulemic acid has been engineered to retain potent anti-
inflammatory and analgesic properties while minimizing the psychotropic effects associated
with classical cannabinoids.[5][8][9][10][11][12][13] This unique profile makes it a compelling
candidate for the development of novel therapeutics for a range of debilitating conditions,
including systemic sclerosis, dermatomyositis, cystic fibrosis, and neuropathic pain.[2][7][14]
[15][16]

This technical guide provides a comprehensive overview of ajulemic acid, focusing on its core
pharmacology, mechanism of action, and key experimental data. It is intended to serve as a
resource for researchers and drug development professionals interested in the scientific
underpinnings of this novel therapeutic agent.

Core Mechanism of Action

Ajulemic acid exerts its therapeutic effects through a multi-modal mechanism of action,
primarily engaging two key receptor systems: the cannabinoid receptor type 2 (CB2) and the
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peroxisome proliferator-activated receptor gamma (PPARY).[13][14][15][17][18] This dual
engagement allows it to modulate inflammatory and fibrotic pathways without significant
activation of the cannabinoid receptor type 1 (CB1), which is largely responsible for the
psychoactive effects of THC.[13][14][19][20]

Interaction with Cannabinoid Receptors

Ajulemic acid is a preferential agonist of the CB2 receptor.[2][7][20] The CB2 receptor is
predominantly expressed in immune cells and peripheral tissues, and its activation is known to
mediate anti-inflammatory and analgesic effects.[19] Highly purified preparations of ajulemic
acid, such as lenabasum (JBT-101), have demonstrated a significantly higher affinity for the
CB2 receptor over the CBL1 receptor, with some reports indicating a 65-fold selectivity.[19][20]
[21] This selectivity is crucial to its favorable side-effect profile.

Activation of PPARYy

A significant component of ajulemic acid's anti-inflammatory action is mediated through the
direct binding and activation of PPARYy, a nuclear receptor that acts as a ligand-activated
transcription factor.[8][11][22][23][24][25][26] Upon activation by ajulemic acid, PPARy forms a
heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as
peroxisome proliferator response elements (PPRES) in the promoter regions of target genes.
[18] This interaction modulates the transcription of genes involved in inflammation, lipid
metabolism, and cellular differentiation, leading to a reduction in the production of pro-
inflammatory mediators.[11][18][22][23][24] For instance, ajulemic acid has been shown to
inhibit interleukin-8 promoter activity in a PPARy-dependent manner.[22][24]

Stimulation of Pro-Resolving Pathways

Beyond direct receptor agonism, ajulemic acid actively promotes the resolution of
inflammation by stimulating the production of endogenous pro-resolving lipid mediators, notably
lipoxin A4 (LXA4).[15][16][27][28][29] Lipoxins are eicosanoids that act as "braking signals™ in
the inflammatory cascade, inhibiting leukocyte trafficking and stimulating the clearance of
apoptotic cells, thereby facilitating the return to tissue homeostasis.[15][28] The ability of
ajulemic acid to increase LXA4 formation represents a novel mechanism for an anti-
inflammatory drug, shifting the therapeutic paradigm from simply blocking pro-inflammatory
signals to actively promoting their resolution.[15][16][28][29]
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Signaling Pathways

The therapeutic effects of ajulemic acid are underpinned by its influence on distinct
intracellular signaling cascades. The following diagrams illustrate the primary pathways.
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Dual mechanism of action of Ajulemic Acid.
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PPARYy activation and transcriptional regulation.
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Stimulation of the Lipoxin A4 pro-resolving pathway.
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Quantitative Data

The following tables summarize key quantitative data for ajulemic acid from preclinical and
clinical studies.

Table 1: F Bindi Hini

o Selectivity
Compound Binding
. Target . (CB1/CB2 Ki Reference
Preparation Affinity (Ki) .
Ratio)
Weak Affinity
Lenabasum N
CB1 (Specific value 12.3 [21]
(JBT-101)
not reported)
High Affinity
CB2 (Specific value [21]
not reported)
o High Affinity
HU-239 (Original N
CB1 (Specific value 0.19 [21]
Prep.)
not reported)
High Affinity
CB2 (Specific value [21]
not reported)
) ] ) Direct and
Ajulemic Acid PPARYy N/A [81[22][24][26]

Selective Binding

Note: While a 65-fold difference in the CB1/CB2 affinity ratio between preparations is reported,
specific Ki values are not consistently available in the reviewed literature.

Table 2: Preclinical Efficacy
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] . Efficacy )
Animal Model Species . Effective Dose Reference
Endpoint
Reduction in joint
Adjuvant- inflammation and 0.1 mg/kg (p.o.),
’  Rat ! FIBO! gy
Induced Arthritis prevention of 3x weekly
joint destruction
Reduction in joint 0.2 mg/k .0.),
Rat J g/kg (p.0.) [12]
damage 3x weekly
CFA-Induced Reduction in
Inflammatory Rat mechanical Not specified [30]
Pain allodynia
Anti-
inflammatory Not specified EDso 4.4 mg/kg [11[12]
Assay
Table 3: Pharmacokinetics
Parameter Species Value Dose Reference
599.4 + 37.2
Plasma
] Human ng/mL (at 2h 20 mg (oral) [22]
Concentration
post-dose)
_ 103%
In Vitro
) Rat unchanged after 10 uM [2][30]
Metabolism
2h
90% unchanged
(Hepatocytes) Dog 10 uM [2][30]
after 2h
86% unchanged
Monkey 10 uM [2][30]
after 2h
83% unchanged
Human 10 pM [2][30]
after 2h
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ble 4: Clinical Trial

Clinical Trial L. Dosing
Indication . Key Outcomes Reference
Phase Regimen
Significant pain
reduction (VAS
) ) 40 mg and 80
Phase 2 Neuropathic Pain ) score); NNT for [16]
mg daily (oral) ] ]
30% pain relief of
2.14.
Out-performed
placebo in
CRISS score;
) 5 mg qd, 20 mg reduced
Systemic ) )
Phase 2 ) qd, or 20 mg bid expression of [31]
Sclerosis

(oral)

inflammation and
fibrosis-related
genes in skin

biopsies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize

ajulemic acid.

Protocol 1: Cannabinoid Receptor Binding Assay
(Radioligand Displacement)

This protocol is a generalized method for determining the binding affinity (Ki) of a test

compound at CB1 and CB2 receptors.

1. Materials:

 Membrane Preparations: Cell membranes from CHO or HEK293 cells stably expressing

human CB1 or CB2 receptors.

e Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

© 2025 BenchChem. All rights reserved.

8/17

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3529012/
https://content.abcam.com/content/dam/abcam/product/documents/133/ab133101/PPAR-gamma-Transcription-Factor-assay-protocol-book-v9b-ab133101%20(website).pdf
https://www.benchchem.com/product/b1666734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Non-specific Binding Control: High concentration (e.g., 10 uM) of a non-labeled, high-affinity
cannabinoid ligand (e.g., WIN-55,212-2).

Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[14]

Test Compound: Ajulemic acid, serially diluted to a range of concentrations (e.g., 0.1 nM to
10 pM).

Filtration System: Glass fiber filter mats (e.g., GF/C) and a cell harvester.
Scintillation Counter and scintillation fluid.
. Procedure:

Reaction Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific
Binding, and Competitive Binding.

o Total Binding: 50 pL assay buffer + 50 pL [BH]CP-55,940 (final concentration ~0.5-1.0 nM)
+ 100 pL membrane preparation.[14]

o Non-specific Binding: 50 puL non-specific binding control + 50 pL [BH]CP-55,940 + 100 pL
membrane preparation.[14]

o Competitive Binding: 50 pL of each test compound dilution + 50 pL [*H]CP-55,940 + 100
UL membrane preparation.[14]

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[10][14]

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
the glass fiber filter mat using the cell harvester. Wash the filters multiple times with ice-cold
assay buffer to remove unbound radioligand.

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure
radioactivity (counts per minute, CPM) using a scintillation counter.[14]

. Data Analysis:
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o Calculate the specific binding by subtracting the average CPM from the Non-specific Binding
wells from the average CPM of the Total Binding wells.

» For each concentration of the test compound, calculate the percentage of specific binding.

» Plot the percentage of specific binding against the logarithm of the test compound
concentration.

e Use non-linear regression analysis (sigmoidal dose-response curve) to determine the I1Cso
value (the concentration of the test compound that inhibits 50% of specific binding).

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = 1Cso / (1 +
[L]/Ka), where [L] is the concentration of the radioligand and Ka is its dissociation constant.

Protocol 2: PPARYy Transcription Factor Activity Assay
(ELISA-based)

This protocol describes a method to quantify the activation of PPARY in nuclear extracts.
1. Materials:
» Nuclear Extraction Kit: To isolate nuclear proteins from treated cells or tissues.

o PPARYy Transcription Factor Assay Kit (e.g., from Abcam, Cayman Chemical, RayBiotech):
These kits typically include:

(¢]

96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the PPRE
consensus sequence.[31]

(¢]

PPARYy primary antibody.[31]

[¢]

HRP-conjugated secondary antibody.[31]

o

Wash buffers, developing solution (e.g., TMB), and stop solution.[4][31]
» Nuclear Extracts: From control and ajulemic acid-treated cells/tissues.

2. Procedure:
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e Nuclear Extraction: Prepare nuclear extracts from cell or tissue samples according to the
manufacturer's protocol. Determine protein concentration of the extracts.

» Binding: Add equal amounts of protein from the nuclear extracts to the PPRE-coated wells.
Also include wells for a positive control (provided in the kit) and a blank.[4][31]

 Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C to allow
PPARYy to bind to the immobilized PPRE.[4][31]

e Washing: Wash the wells multiple times with the provided wash buffer to remove unbound
proteins.[31]

e Primary Antibody Incubation: Add the diluted PPARYy primary antibody to each well and
incubate for 1 hour at room temperature.[4][31]

e Washing: Repeat the washing step.

e Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate
for 1 hour at room temperature.[4][31]

e Washing: Repeat the washing step.

» Detection: Add the developing solution to each well and incubate for 15-30 minutes at room
temperature. The HRP enzyme will catalyze a color change.[4][31]

o Stop Reaction: Add the stop solution to each well.[4][31]

o Measurement: Read the absorbance at 450 nm using a microplate reader.[4][31]
3. Data Analysis:

e Subtract the blank reading from all other readings.

o Compare the absorbance values from the ajulemic acid-treated samples to the untreated
control samples. An increase in absorbance indicates an increase in PPARy binding to the
PPRE, signifying activation.

Protocol 3: Adjuvant-Induced Arthritis (AlA) in Rats
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This is a widely used preclinical model for evaluating anti-inflammatory and anti-arthritic
compounds.

1. Animals:

e Male Lewis rats (7-8 weeks old) are commonly used due to their high susceptibility to AlA.
[27]

2. Materials:

o Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium
tuberculosis (e.g., 10 mg/mL in paraffin oil).[19][32]

e Test Compound: Ajulemic acid, formulated for oral administration (e.g., in safflower oil).
o Calipers: For measuring paw volume/thickness.
3. Procedure:

e Induction: On day 0, induce arthritis by a single subcutaneous or intradermal injection of 50-
100 pL of CFA into the footpad or the base of the tail of each rat.[19][23][27][32]

o Treatment: Begin dosing with ajulemic acid or vehicle control according to the desired
paradigm (e.g., prophylactically starting on day 0). A typical effective dose for ajulemic acid
is 0.1-0.2 mg/kg, administered orally three times a week.[1][12]

» Disease Assessment: Monitor the animals regularly for signs of arthritis, which typically
appears around day 9-10.[23]

o Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of erythema and
swelling.[9]

o Paw Volume: Measure the volume of the hind paws using a plethysmometer or the
thickness with calipers at regular intervals.

e Termination: At the end of the study (e.g., day 21-35), animals are euthanized.
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o Histopathology: Harvest hind paws for histological analysis. Decalcify the tissues, embed in
paraffin, section, and stain with H&E to assess inflammation, pannus formation, cartilage
damage, and bone erosion.[9]

4. Data Analysis:

o Compare the mean arthritis scores and paw volumes between the ajulemic acid-treated
group and the vehicle-treated group over time using appropriate statistical tests (e.g., two-
way ANOVA).

o Compare histopathological scores between the groups to assess the protective effect on joint
architecture.

Protocol 4: Quantification of Ajulemic Acid in Human
Plasma by GC-MS

This protocol outlines the key steps for determining the concentration of ajulemic acid and its
glucuronide metabolite in plasma samples.

1. Materials:

e Plasma Samples: From subjects administered ajulemic acid.

e Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and concentration.
e Enzyme: (-glucuronidase for the hydrolysis of the glucuronide metabolite.

» Derivatization Agent: To make ajulemic acid volatile for GC analysis.

e Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Procedure:

o Sample Splitting: Divide each plasma sample into two aliquots.

o Aliquot 1 (Free AJA): Process directly to measure the concentration of the parent drug.
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o Aliquot 2 (Total AJA): Treat with B-glucuronidase to hydrolyze the glucuronide conjugate
back to the parent ajulemic acid.

o Solid-Phase Extraction (SPE): Pass both sets of samples through SPE cartridges to extract
ajulemic acid and remove interfering plasma components. Elute the analyte.

» Derivatization: Evaporate the eluate and treat the residue with a derivatizing agent to create
a volatile ester of ajulemic acid.

o GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas
chromatograph separates the analyte from other components, and the mass spectrometer
provides sensitive and specific detection and quantification.

» Calibration: Prepare calibration standards of known ajulemic acid concentrations in blank
plasma and process them alongside the study samples to create a calibration curve. The
method described by Brenneisen et al. (2005) used two linear ranges: 10-750 ng/mL and
750-3000 ng/mL.[22]

3. Data Analysis:

e Quantify the concentration of "Free AJA" and "Total AJA" in each sample by comparing their
peak areas to the calibration curve.

e The concentration of the AJA glucuronide is calculated by subtracting the "Free AJA"
concentration from the "Total AJA" concentration.

Conclusion

Ajulemic acid represents a significant advancement in cannabinoid therapeutics. Its unique,
multi-modal mechanism of action—combining preferential CB2 agonism, PPARYy activation, and
the stimulation of pro-resolving pathways—allows for potent anti-inflammatory, anti-fibrotic, and
analgesic effects without inducing the psychotropic side effects that have limited the clinical
utility of other cannabinoids. The preclinical and clinical data gathered to date are promising,
suggesting that ajulemic acid could become a valuable, disease-modifying treatment for a
variety of chronic inflammatory and fibrotic diseases. Further research and late-stage clinical
trials will be critical in fully defining its therapeutic role and bringing this novel agent to patients
in need.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic
Receptor Binding Assay - PMC [pmc.ncbi.nim.nih.gov]

» 2. Invitro metabolism and metabolic effects of ajulemic acid, a synthetic cannabinoid agonist
- PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Determination of PPARYy Activity in Adipose Tissue and Spleen - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. raybiotech.com [raybiotech.com]

e 5. Ajulemic acid (IP-751): Synthesis, proof of principle, toxicity studies, and clinical trials -
THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

e 6. Ajulemic acid (IP-751): Synthesis, proof of principle, toxicity studies, and clinical trials -
PMC [pmc.ncbi.nlm.nih.gov]

e 7. Ajulemic acid: potential treatment for chronic inflammation - PubMed
[pubmed.ncbi.nim.nih.gov]

e 8. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-
protocol.org]

» 9. Induction and evaluation of adjuvant arthritis in rats [bio-protocol.org]
e 10. mdpi.com [mdpi.com]

e 11. researchgate.net [researchgate.net]

e 12. researchgate.net [researchgate.net]

e 13. nbinno.com [nbinno.com]

e 14. benchchem.com [benchchem.com]

» 15. Ajulemic acid, a synthetic cannabinoid, increases formation of the endogenous
proresolving and anti-inflammatory eicosanoid, lipoxin A4 - PMC [pmc.ncbi.nlm.nih.gov]

¢ 16. Anti-inflammatory lipoxin A4 is an endogenous allosteric enhancer of CB1 cannabinoid
receptor - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b1666734?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6354946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6354946/
https://pubmed.ncbi.nlm.nih.gov/25505570/
https://pubmed.ncbi.nlm.nih.gov/25505570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3386555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3386555/
https://www.raybiotech.com/human-ppar-gamma-transcription-factor-activity-assay-tfeh-pparg
https://www.thctotalhealthcare.com/2012/11/03/ajulemic-acid-ip-751-synthesis-proof-of-principle-toxicity-studies-and-clinical-trials/
https://www.thctotalhealthcare.com/2012/11/03/ajulemic-acid-ip-751-synthesis-proof-of-principle-toxicity-studies-and-clinical-trials/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751505/
https://pubmed.ncbi.nlm.nih.gov/29638269/
https://pubmed.ncbi.nlm.nih.gov/29638269/
https://bio-protocol.org/exchange/minidetail?id=16560210&type=30
https://bio-protocol.org/exchange/minidetail?id=16560210&type=30
https://bio-protocol.org/exchange/minidetail?id=4537968&type=30
https://www.mdpi.com/1420-3049/28/24/8107
https://www.researchgate.net/publication/10803849_Activation_and_Binding_of_Peroxisome_Proliferator-Activated_Receptor_g_by_Synthetic_Cannabinoid_Ajulemic_Acid
https://www.researchgate.net/publication/7615799_Ajulemic_Acid_IP-751_Synthesis_Proof_of_Principle_Toxicity_Studies_and_Clinical_Trials
https://www.nbinno.com/article/pharmaceutical-intermediates/the-science-behind-ajulemic-acid-anti-inflammatory-potential-bx
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cannabinoid_Receptor_Binding_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2669421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2669421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529012/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

17. scispace.com [scispace.com]

18. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm
Associated with the Endocannabinoid System - PMC [pmc.ncbi.nim.nih.gov]

19. chondrex.com [chondrex.com]
20. taylorandfrancis.com [taylorandfrancis.com]

21. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord
and peripheral inflammation [frontiersin.org]

22. Determination of ajulemic acid and its glucuronide in human plasma by gas
chromatography-mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

23. inotiv.com [inotiv.com]

24. Activation and binding of peroxisome proliferator-activated receptor gamma by synthetic
cannabinoid ajulemic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life
Sciences [aragen.com]

26. Ajulemic acid, a synthetic nonpsychoactive cannabinoid acid, bound to the ligand binding
domain of the human peroxisome proliferator-activated receptor gamma - PubMed
[pubmed.ncbi.nim.nih.gov]

27. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative
Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

28. criver.com [criver.com]
29. experts.arizona.edu [experts.arizona.edu]

30. In vitro metabolism and metabolic effects of ajulemic acid, a synthetic cannabinoid
agonist - PMC [pmc.ncbi.nlm.nih.gov]

31. content.abcam.com [content.abcam.com]
32. 2.10. Establishment of adjuvant-induced arthritis (AlA) rat model [bio-protocol.org]

To cite this document: BenchChem. [Ajulemic acid as a synthetic cannabinoid]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666734#ajulemic-acid-as-a-synthetic-cannabinoid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://scispace.com/pdf/models-of-inflammation-carrageenan-or-complete-freund-s-57mqf0knxn.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7863932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7863932/
https://www.chondrex.com/documents/Rat%20AIA.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Ajulemic_acid/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1010483/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1010483/full
https://pubmed.ncbi.nlm.nih.gov/15866495/
https://pubmed.ncbi.nlm.nih.gov/15866495/
https://www.inotiv.com/solutions/adjuvant-arthritis-aia-in-rat
https://pubmed.ncbi.nlm.nih.gov/12695526/
https://pubmed.ncbi.nlm.nih.gov/12695526/
https://www.aragen.com/casestudy/clinically-relevant-preclinical-model-of-cfa-induced-inflammatory-pain/
https://www.aragen.com/casestudy/clinically-relevant-preclinical-model-of-cfa-induced-inflammatory-pain/
https://pubmed.ncbi.nlm.nih.gov/17462987/
https://pubmed.ncbi.nlm.nih.gov/17462987/
https://pubmed.ncbi.nlm.nih.gov/17462987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3022224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3022224/
https://www.criver.com/products-services/discovery-services/pharmacology-studies/neuroscience-models-assays/pain-studies/inflammatory-pain-model
https://experts.arizona.edu/en/publications/ajulemic-acid-a-synthetic-cannabinoid-increases-formation-of-the-/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186433/
https://content.abcam.com/content/dam/abcam/product/documents/133/ab133101/PPAR-gamma-Transcription-Factor-assay-protocol-book-v9b-ab133101%20(website).pdf
https://bio-protocol.org/exchange/minidetail?id=10929830&type=30
https://www.benchchem.com/product/b1666734#ajulemic-acid-as-a-synthetic-cannabinoid
https://www.benchchem.com/product/b1666734#ajulemic-acid-as-a-synthetic-cannabinoid
https://www.benchchem.com/product/b1666734#ajulemic-acid-as-a-synthetic-cannabinoid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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